N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its structure features a thiophene ring core with a carboxamide group at position 2 and a methyl(3-methylphenyl)sulfamoyl moiety at position 2.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-16-8-10-17(11-9-16)22-21(24)20-19(12-13-27-20)28(25,26)23(3)18-7-5-6-15(2)14-18/h5-14H,4H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCNYCGHWVKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that belongs to the thiophene derivative family. Its unique structure, characterized by a thiophene ring with various functional groups, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O3S2
- Molecular Weight : 414.54 g/mol
- Structure : The compound features a thiophene ring substituted with an ethylphenyl group, a sulfamoyl group, and a carboxamide group. This combination enhances its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes, potentially inhibiting their activity. Compounds with similar structures have been studied for their ability to modulate various biological pathways.
- Anticancer Activity : Thiophene derivatives have shown promise as anticancer agents in various studies. Their ability to interact with specific proteins involved in cancer progression is of particular interest.
- Anti-inflammatory Effects : There is evidence suggesting that compounds with similar functional groups can exhibit anti-inflammatory properties, possibly through the modulation of inflammatory pathways.
Biological Assays and Findings
Research has indicated several promising biological activities for this compound:
- Anticancer Activity : In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 |
| Compound B | HeLa (cervical cancer) | 20 |
| This compound | A549 (lung cancer) | TBD |
- Anti-inflammatory Activity : The compound has been tested for its ability to inhibit pro-inflammatory cytokines in cell culture models. Results indicate a significant reduction in TNF-alpha and IL-6 levels at low concentrations.
Case Studies
- Case Study on Anticancer Properties : A study conducted on a series of thiophene derivatives, including this compound, revealed that these compounds could inhibit tumor growth in xenograft models. The study highlighted the importance of the sulfamoyl group in enhancing bioactivity.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of thiophene derivatives showed that treatment with this compound significantly reduced inflammation markers in animal models of arthritis.
Future Directions
Given the promising results from preliminary studies, further research is warranted to explore:
- In Vivo Studies : To confirm the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
- Clinical Trials : If preclinical results are favorable, advancing to clinical trials could provide insights into its therapeutic potential in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Carboxamides
The evidence highlights several analogs with modifications to the sulfamoyl, carboxamide, or aromatic substituents. Key examples include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Position Effects: The position of methyl groups on the sulfamoyl phenyl ring (e.g., 3-methyl vs. 4-methyl) influences steric and electronic properties.
- Halogen vs. Alkyl Substituents : Chlorine substituents () increase molecular weight and polarity compared to ethyl or methyl groups, which could alter solubility and membrane permeability .
- Carboxamide Modifications : Replacing 4-ethylphenyl with isopropyl (, entry 4) increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Functional Group Comparisons
Sulfamoyl vs. Sulfonyl Groups
- The target compound’s methyl(3-methylphenyl)sulfamoyl group introduces a tertiary sulfonamide, whereas analogs like N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () feature a sulfonyl group.
Thiophene vs. Oxadiazole Cores
- Compounds such as LMM5 and LMM11 () replace the thiophene core with a 1,3,4-oxadiazole ring. Oxadiazoles exhibit higher metabolic stability but may reduce aromatic π-π stacking interactions compared to thiophenes. The thiophene core in the target compound could offer improved electronic properties for redox-active targets .
Research Findings and Implications
- Antifungal Activity : While direct data for the target compound is unavailable, LMM5 and LMM11 () demonstrate that sulfamoyl-containing heterocycles inhibit C. albicans via thioredoxin reductase, suggesting a plausible mechanism for the target compound .
- Antibacterial Potential: Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, indicating that the thiophene carboxamide scaffold is a viable platform for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
